molecular formula C21H25ClF2N2O B14692265 1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride CAS No. 27310-92-5

1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride

Cat. No.: B14692265
CAS No.: 27310-92-5
M. Wt: 394.9 g/mol
InChI Key: OFZMDQWRZXHGPZ-UHFFFAOYSA-N
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Description

1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of fluorophenyl groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the fluorophenyl groups.

    Cyclization reactions: to form the piperazine ring.

    Hydrochloride salt formation: to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Solvent selection: to improve reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its effects on biological systems, particularly its interactions with cellular receptors.

    Medicine: Exploring its potential as a therapeutic agent for conditions affecting the central nervous system.

    Industry: Utilizing its unique chemical properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion channels: Modulating the activity of ion channels to alter cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanone, 1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)methyl)-1-piperazinyl)-, hydrochloride
  • 1-Butanone, 1-(4-bromophenyl)-4-(4-((4-bromophenyl)methyl)-1-piperazinyl)-, hydrochloride

Uniqueness

The unique aspect of 1-Butanone, 1-(4-fluorophenyl)-4-(4-((4-fluorophenyl)methyl)-1-piperazinyl)-, hydrochloride lies in its fluorine atoms, which can significantly influence its pharmacological properties, such as:

  • Increased metabolic stability : Fluorine atoms can make the compound more resistant to metabolic degradation.
  • Enhanced binding affinity : Fluorine atoms can improve the compound’s ability to bind to its molecular targets.

Properties

CAS No.

27310-92-5

Molecular Formula

C21H25ClF2N2O

Molecular Weight

394.9 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C21H24F2N2O.ClH/c22-19-7-3-17(4-8-19)16-25-14-12-24(13-15-25)11-1-2-21(26)18-5-9-20(23)10-6-18;/h3-10H,1-2,11-16H2;1H

InChI Key

OFZMDQWRZXHGPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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